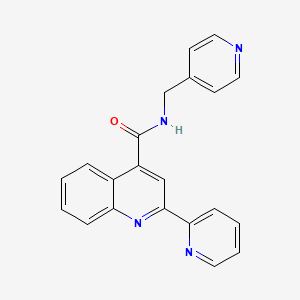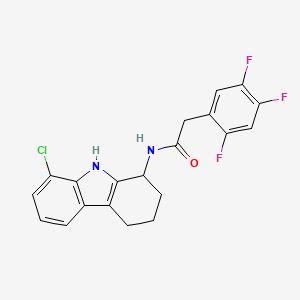![molecular formula C20H18BrN5O2 B11014342 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11014342.png)
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyrrolidine carboxamide structure
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the triazole and pyrrolidine moieties using reagents like coupling agents or catalysts
Chemical Reactions Analysis
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles
Scientific Research Applications
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds such as:
1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: This compound contains a triazole ring and a benzonitrile group, highlighting the versatility of triazole-containing compounds.
Properties
Molecular Formula |
C20H18BrN5O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-3-7-18(8-4-16)26-11-15(9-19(26)27)20(28)24-17-5-1-14(2-6-17)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28) |
InChI Key |
KARTUCKLAKWREX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11014259.png)

![2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11014264.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11014266.png)
![ethyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11014267.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11014280.png)
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one](/img/structure/B11014284.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11014289.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone](/img/structure/B11014306.png)
![N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B11014308.png)

![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11014335.png)
